REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:10]([OH:12])=O)[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C(N(CC)CC)C.[CH2:20]([N:23]=[C:24]=[S:25])[CH:21]=[CH2:22].Cl>O>[CH2:20]([N:23]1[C:10](=[O:12])[CH:2]([CH2:3][C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:1][C:24]1=[S:25])[CH:21]=[CH2:22]
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Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC1=CC=CC=C1)C(=O)O
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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10.4 g
|
Type
|
reactant
|
Smiles
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C(C=C)N=C=S
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Name
|
|
Quantity
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16 mL
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Type
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reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred rapidly as it
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A flask equipped with a magnetic stirrer
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Type
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EXTRACTION
|
Details
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was then extracted with 3×200 mL of toluene
|
Type
|
WAIT
|
Details
|
boiled gently for 45 min
|
Duration
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45 min
|
Type
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TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
It was further cooled in an ice-water bath for 20 min
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Duration
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20 min
|
Type
|
CUSTOM
|
Details
|
the solid that had formed
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(C=C)N1C(NC(C1=O)CC1=CC=CC=C1)=S
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |